![molecular formula C23H15ClF6N2 B3036670 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole CAS No. 400074-08-0](/img/structure/B3036670.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole
Overview
Description
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group. Additionally, it has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and an indole moiety, both of which are aromatic and contribute to the compound’s stability . The trifluoromethyl groups attached to the pyridine ring and the phenyl ring are electron-withdrawing, which can influence the compound’s reactivity .Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds, such as those with trifluoromethyl groups, has focused on their crystal structure. For instance, a study by Vimala et al. (2015) examined a compound with similar structural elements, revealing insights into its crystal properties, including hydrogen bonding and π–π interactions, which can be crucial for understanding the material properties of similar chemicals (Vimala et al., 2015).
Glycine Transporter Inhibition
Yamamoto et al. (2016) investigated a compound structurally akin to the one , focusing on its role as a glycine transporter inhibitor. This is relevant in neurological research and could provide insights into the treatment of neurological disorders (Yamamoto et al., 2016).
Isomorphism and Structural Disorders
The work of Swamy et al. (2013) on isomorphous structures related to the compound sheds light on the chlorine-methyl exchange rule, which is significant for understanding chemical reactivity and designing new compounds (Swamy et al., 2013).
Chemical Synthesis
The synthesis of related compounds has been explored by researchers like Bradiaková et al. (2009). This research is crucial for developing new pharmaceuticals and understanding the chemical behavior of such compounds (Bradiaková et al., 2009).
Antimicrobial Activity
Research by Sreeramulu & Ashokgajapathiraju (2014) investigated the antimicrobial properties of novel indole compounds, which are structurally related to the compound . This kind of research is important for the development of new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF6N2/c1-13-20(21-18(24)10-16(11-31-21)23(28,29)30)17-4-2-3-5-19(17)32(13)12-14-6-8-15(9-7-14)22(25,26)27/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMZFBBIWJLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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